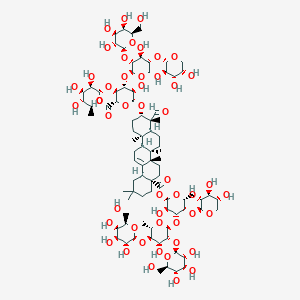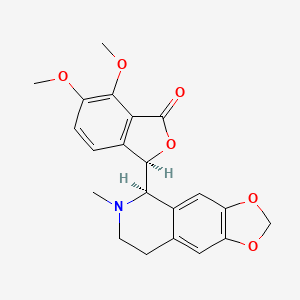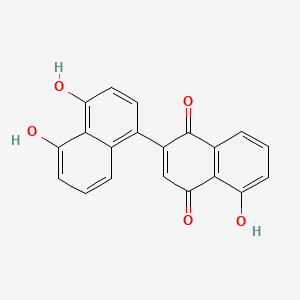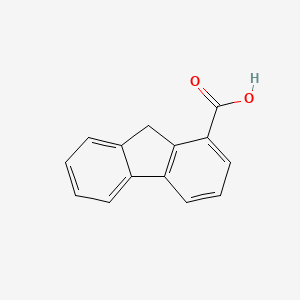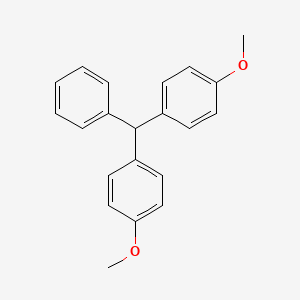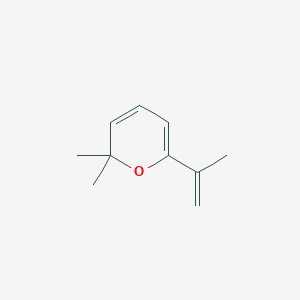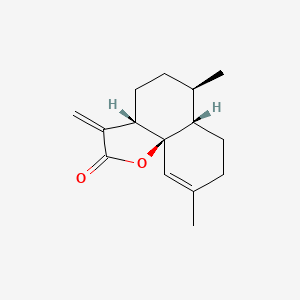
Tiludronic Acid
説明
Synthesis Analysis
Tiludronic acid is synthesized as part of the bisphosphonate family, characterized by a (Cchlorophenyl)thiomethylene side chain on the carbon atom of the basic P-C-P structure. This chemical configuration provides this compound with its unique properties, allowing for binding affinity to the calcified bone matrix and exerting specific antiosteoclastic activity (Reginster & Reginster, 1992).
Molecular Structure Analysis
The molecular structure of this compound, featuring a bisphosphonate core with a (4-chlorophenylthio) methylene group, plays a crucial role in its mechanism of action. This structure is instrumental in the drug's ability to bind to bone mineral surfaces, thus inhibiting osteoclast-mediated bone resorption (Bonjour et al., 1995).
Chemical Reactions and Properties
This compound interacts with bone tissue by binding to hydroxyapatite, affecting osteoclast activity. It inhibits the osteoclast-mediated bone resorption process through a mechanism that may involve the inhibition of the mevalonate pathway, crucial for osteoclast function. This property underlines its application in treating diseases characterized by excessive bone resorption (Murakami et al., 1995; Murakami et al., 1997).
Physical Properties Analysis
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion, are critical for understanding its efficacy and safety profile. This compound exhibits low and variable oral bioavailability, with approximately 6% absorption. Its elimination half-life ranges from 40 to 60 hours in subjects with normal renal function, highlighting the drug's prolonged activity in the body (Sansom et al., 1995).
Chemical Properties Analysis
The chemical properties of this compound, including its stability, solubility, and interaction with biological molecules, contribute to its therapeutic effects. Its high affinity for bone tissue and the inhibition of osteoclastic activity are central to its use in treating bone-related diseases. The drug's chemical interactions at the cellular level, particularly with enzymes involved in bone resorption, are areas of significant research interest (David et al., 1996).
科学的研究の応用
Periodontal Disease Treatment : Tiludronic Acid has shown promising results in the treatment of periodontal disease. In diabetic rats with experimental periodontitis, local administration of this compound reduced alveolar bone resorption and had anti-inflammatory effects, suggesting its potential for periodontal therapy (Nunes et al., 2017). Another study demonstrated that this compound reduced alveolar bone loss in rats with experimental periodontitis, indicating its effectiveness in managing this condition (Furlaneto et al., 2014).
Osteoporosis Treatment : this compound is under investigation for its use in osteoporosis. It has shown potential in reducing vertebral fractures and increasing lumbar bone mineral density in clinical trials (Chesnut, 1995). An economic evaluation also suggested that this compound could be a cost-effective treatment option for Paget’s disease of bone, which is often associated with osteoporosis (Lafuma et al., 1997).
Bone Healing and Fracture Management : In studies on dogs, systemic administration of this compound was found to enhance the healing process of femoral fractures, indicating its potential application in fracture management (Abass & Shekho, 2009).
Veterinary Applications : this compound has been licensed for use in horses to treat lameness associated with degenerative joint disease. Its efficacy has been demonstrated in several studies, indicating its utility in veterinary medicine (Wong et al., 2015).
Detection and Pharmacokinetics : Methods have been developed for detecting this compound in equine urine and plasma, which is crucial for controlling its use in equine sports. The pharmacokinetics of this compound have been studied in humans and animals to understand its absorption, distribution, and elimination (Schwietert et al., 1996).
作用機序
Tiludronic acid, also known as Tiludronate, is a bisphosphonate used for the treatment of Paget’s disease of bone . Here is a detailed overview of its mechanism of action:
Target of Action
The primary target of this compound is osteoclasts , the cells responsible for the breakdown of bone required for bone remodeling . By inhibiting these cells, this compound prevents the resorption of bone .
Mode of Action
This compound is taken into the bone where it binds to hydroxyapatite . Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is then taken into the osteoclast by fluid-phase endocytosis . Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts where they act .
Biochemical Pathways
Non-nitrogenous bisphosphonates like this compound are metabolized by osteoclasts to compounds that replace a portion of the adenosine triphosphate (ATP) molecule, rendering it non-functional . These non-functional molecules then competitively inhibit ATP in the cell, reducing cell energy and leading to apoptosis . This results in decreased levels of osteoclasts, subsequently reducing the degree of breakdown of bone and bone turnover .
Pharmacokinetics
This compound has an oral bioavailability of 2-11% with an average of 6% . A single 400mg dose of this compound reaches a C max of 3.35±1.07mg/L, with a T max of 1.7—0.9h, and an AUC of 27.2±9.0mg*h/L . The duration of action is quite long due to the slow clearance from the bone, and the therapeutic window is wide .
Result of Action
The inhibition of osteoclasts by this compound leads to a reduction in bone resorption . This results in a decrease in the degree of breakdown of bone and bone turnover . The disruption of the podosomes causes osteoclasts to detach from bones, preventing bone resorption .
Action Environment
The action of this compound is influenced by the environment within the bone. The acidification caused by bone resorption by osteoclasts is a key factor in the release of the bisphosphonate and its subsequent uptake by osteoclasts . The slow clearance from the bone also contributes to the long duration of action .
Safety and Hazards
Patients should be counselled regarding the risk of upper GI mucosal irritation as well as gastric and duodenal ulcers . It’s also important to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
特性
IUPAC Name |
[(4-chlorophenyl)sulfanyl-phosphonomethyl]phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClO6P2S/c8-5-1-3-6(4-2-5)17-7(15(9,10)11)16(12,13)14/h1-4,7H,(H2,9,10,11)(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJJVAGXPKPDRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC(P(=O)(O)O)P(=O)(O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClO6P2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
149845-07-8 (disodium) | |
| Record name | Tiludronic acid [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089987064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10237966 | |
| Record name | Tiludronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10237966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tiludronate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015265 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
6.97e+00 g/L | |
| Record name | Tiludronate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015265 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Bisphosphonates are taken into the bone where they bind to hydroxyapatite. Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is taken into the osteoclast by fluid-phase endocytosis. Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts where they act. Osteoclasts mediate resorption of bone. When osteoclasts bind to bone they form podosomes, ring structures of F-actin. Tiludronate inhibits protein-tyrosine-phosphatase, which increases tyrosine phosphorylation, and disrupts podosome formation. Tiludronic acid also inhibits V-ATPases in the osteoclast, though the exact subunits are unknown, preventing F-actin from forming podosomes. Disruption of the podosomes causes osteoclasts to detach from bones, preventing bone resorption. | |
| Record name | Tiludronic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01133 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
89987-06-4 | |
| Record name | Tiludronate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89987-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tiludronic acid [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089987064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tiludronic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01133 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tiludronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10237966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphonic acid, P,P'-[[(4-chlorophenyl)thio]methylene]bis | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TILUDRONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PNS59HP4Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tiludronate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015265 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



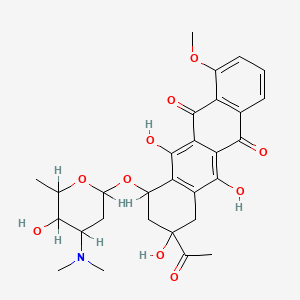
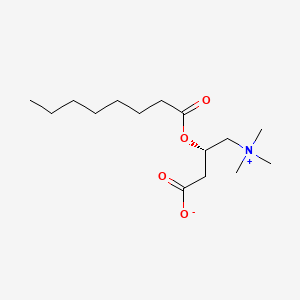

![[(1S,2S,5R,7R,8R,11R,12R)-12-methyl-6-methylidene-14-azapentacyclo[10.3.3.15,8.01,11.02,8]nonadec-14-en-7-yl] acetate](/img/structure/B1194775.png)

